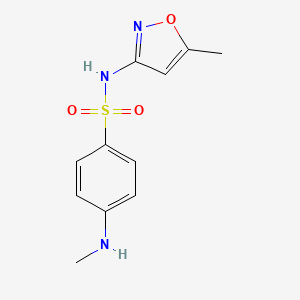
4-N-methyl-sulfamethoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-methyl-sulfamethoxazole is a derivative of sulfamethoxazole, a well-known sulfonamide antibiotic. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. This compound is characterized by the presence of a methyl group attached to the nitrogen atom in the sulfonamide moiety. This compound is known for its broad-spectrum antibacterial activity and is commonly used in combination with other antibiotics to enhance its efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-methyl-sulfamethoxazole typically involves the introduction of a methyl group to the nitrogen atom of sulfamethoxazole. One common method is the reaction of sulfamethoxazole with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
4-N-methyl-sulfamethoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
4-N-methyl-sulfamethoxazole has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its antibacterial properties and its effects on bacterial cell metabolism.
Medicine: Investigated for its potential use in combination therapies to treat bacterial infections.
作用机制
4-N-methyl-sulfamethoxazole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) to bind to the enzyme dihydropteroate synthetase, thereby preventing the formation of dihydrofolic acid. This inhibition disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleic acids and proteins, ultimately leading to bacterial cell death .
相似化合物的比较
Similar Compounds
Sulfamethoxazole: The parent compound of 4-N-methyl-sulfamethoxazole, used widely as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: A sulfonamide used in veterinary medicine.
Uniqueness
This compound is unique due to the presence of the methyl group on the nitrogen atom, which can influence its pharmacokinetic properties and potentially enhance its antibacterial activity compared to its parent compound .
属性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
4-(methylamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O3S/c1-8-7-11(13-17-8)14-18(15,16)10-5-3-9(12-2)4-6-10/h3-7,12H,1-2H3,(H,13,14) |
InChI 键 |
ZRXDSRHCGYXVTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
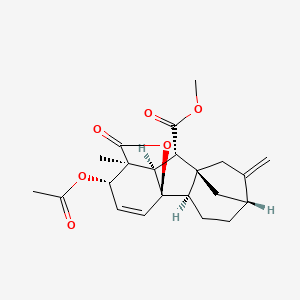
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
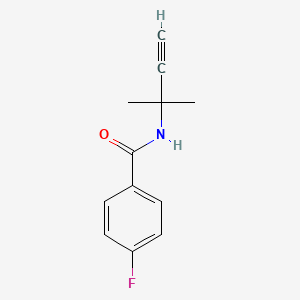
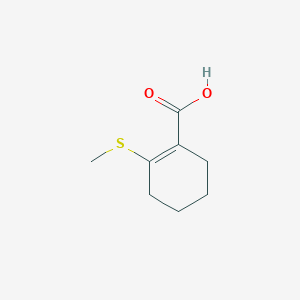
![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)


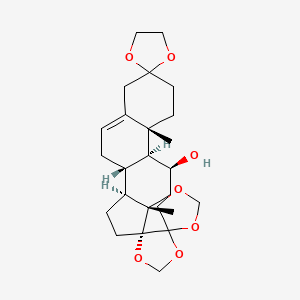
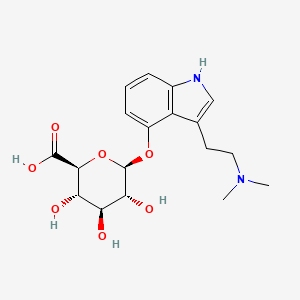

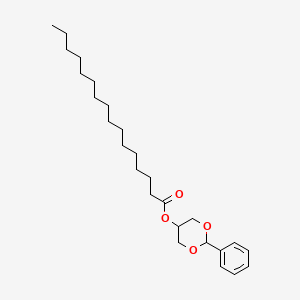
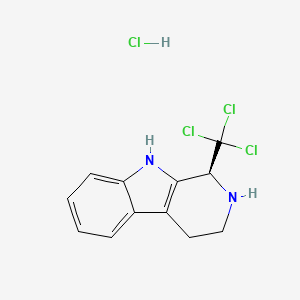
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)
